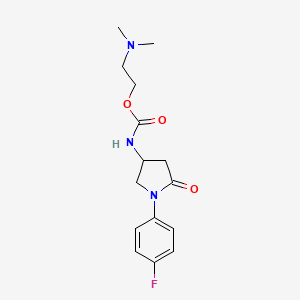

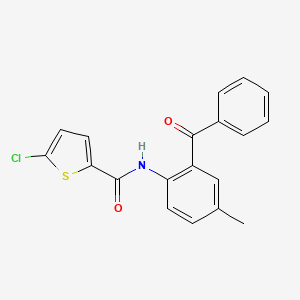

2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one, also known as EPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPE is a synthetic analog of ketamine, a dissociative anesthetic that has been used in clinical settings for decades. However, ketamine has several limitations, including potential side effects such as hallucinations and addiction. EPE, on the other hand, has been shown to have similar therapeutic effects to ketamine but with fewer side effects.

Aplicaciones Científicas De Investigación

Electrochemical Methoxylation

Research on the electrochemical methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups, has shown that these reactions can be tailored to produce α-monomethoxy or α,α'-dimethoxy products depending on the electrolyte and anode used. This indicates a method for the selective functionalization of similar compounds, which could be relevant for modifying the structure of "2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one" for specific applications (Golub & Becker, 2015).

Synthesis of N-heterocycles

The synthesis of N-heterocyclic compounds, including 3-hydroxy and 3-amino 2-substituted derivatives via enamine oxidation and aziridination, presents a strategy for constructing complex molecules with potential for pharmaceutical development. This methodological approach could provide a blueprint for accessing diverse derivatives of the target compound for biological evaluation (Sunose et al., 1998).

Relay Catalysis

A study on the relay catalytic cascade reaction for synthesizing methyl 4-aminopyrrole-2-carboxylates from methoxyisoxazoles and pyridinium ylides demonstrates the potential of catalysis in creating complex molecules from simpler precursors. This research highlights the utility of catalysis in building heterocyclic structures, relevant to the synthesis and functionalization of "this compound" (Galenko et al., 2015).

Formation of Functionalized N-acyl-3-amino-2-methoxypyrrolidines

The iodoamination and azidomethoxylation of endocyclic enecarbamates leading to functionalized 3-aminopyrrolidines and piperidines provide insights into the synthesis of nitrogen-containing cycles, which are crucial in medicinal chemistry for the development of new therapeutic agents. This research could be extrapolated to the functionalization of "this compound" for drug development purposes (Norton Matos et al., 2001).

Propiedades

IUPAC Name |

2-ethoxy-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-3-19-11-14(17)15-7-4-12(5-8-15)16-9-6-13(10-16)18-2/h12-13H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNKFNVBLCJFBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)N2CCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)

![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2722139.png)

![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)

![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)

![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)

![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)